molecular formula C11H13F3N4O B1597203 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 465514-29-8

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No. B1597203
M. Wt: 274.24 g/mol
InChI Key: PPWADVMSINYMHN-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide” is a chemical compound with the CAS Number: 465514-29-8 . It has a molecular weight of 274.25 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13F3N4O/c12-11(13,14)8-1-4-16-10(17-8)18-5-2-7(3-6-18)9(15)19/h1,4,7H,2-3,5-6H2,(H2,15,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is recommended to be at room temperature .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Studies

  • Synthesis and Efficacy in Inhibiting Angiogenesis : A study by Kambappa et al. (2017) focused on synthesizing novel derivatives of piperidine-4-carboxamide, including 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide, and assessing their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model. The derivatives demonstrated significant inhibition of blood vessel formation and exhibited potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Metabolism and Pharmacokinetics

  • Metabolism in Antineoplastic Agents : In a study on flumatinib, a tyrosine kinase inhibitor, Gong et al. (2010) identified the main metabolic pathways of compounds structurally related to 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide in chronic myelogenous leukemia patients. The study highlighted the role of trifluoromethyl and pyridine groups in facilitating amide bond cleavage, crucial for the drug's metabolism (Gong et al., 2010).

Discovery and Synthesis of Novel Derivatives

  • Discovery of Novel GPR119 Agonists : Kubo et al. (2021) described the synthesis and biological evaluation of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, which include structural similarities to 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide. These compounds were identified as potent and orally bioavailable GPR119 agonists, indicating their potential in therapeutic applications (Kubo et al., 2021).

Antimicrobial and Antihypertensive Activity

  • Synthesis and Antimicrobial Activity : Krishnamurthy et al. (2011) synthesized novel derivatives, including structures related to 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide, with antimicrobial activity. These compounds were evaluated for their efficacy against various bacterial strains, demonstrating the potential for use in antimicrobial therapies (Krishnamurthy et al., 2011).

Synthesis and Anti-Inflammatory Properties

  • Synthesis of Novel Pyrazolopyrimidines : Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, structurally related to 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide. These compounds were evaluated for their anti-inflammatory and analgesic properties, showing significant activity and suggesting potential applications in treating inflammation-related conditions (Rahmouni et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N4O/c12-11(13,14)8-1-4-16-10(17-8)18-5-2-7(3-6-18)9(15)19/h1,4,7H,2-3,5-6H2,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWADVMSINYMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380660
Record name 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide

CAS RN

465514-29-8
Record name 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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